Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate

Medicinal chemistry Scaffold diversification Prodrug design

Researchers constructing focused kinase inhibitor libraries often encounter scaffolds with fixed substitution that limit SAR expansion. This 4-anilinoquinoline derivative solves that bottleneck with unsubstituted C6/C7 positions and a versatile C2 methyl ester-enabling parallel diversification via electrophilic halogenation/cross-coupling while independently probing ester vs. carboxylate binding effects. - Dual-vector library synthesis: C6/C7 halogenation + Suzuki/Buchwald couplings, plus C2 ester hydrolysis/amidation, inaccessible with 3-carbonitrile analogs. - 3-Chloroanilino pharmacophore provides moderate-affinity ATP-pocket anchor validated against EGFR-family kinases; ideal for kinome-wide profiling (KINOMEscan, NanoBRET). - C2 ester serves as bio-reversible prodrug handle cleavable by intracellular esterases; also enables PEG-linker, BODIPY/dansyl, or biotin conjugation for target engagement and chemoproteomics. - Supplied as research-grade screening compound (79 mg available, 1-week ship); single-core intermediate for focused 50-200-analog libraries.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.75
CAS No. 1207005-26-2
Cat. No. B2504878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate
CAS1207005-26-2
Molecular FormulaC17H13ClN2O2
Molecular Weight312.75
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(13-7-2-3-8-14(13)20-16)19-12-6-4-5-11(18)9-12/h2-10H,1H3,(H,19,20)
InChIKeyOTPUPGJSWHAAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes79 mg / 100 mg / 200 analogs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate: Structural Baseline


Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate (CAS 1207005-26-2) is a synthetic 4-anilinoquinoline derivative bearing a methyl carboxylate ester at the C2 position and a 3-chloro substituent on the aniline ring . With a molecular weight of 312.75 Da, calculated logP of 4.98, and polar surface area of 37.96 Ų, it occupies physicochemical space typical of kinase-directed type I inhibitor scaffolds . The 4-anilinoquinoline chemotype is a privileged scaffold in medicinal chemistry, with validated activity against multiple kinase families including EGFR, Src, MEK, COQ8A, and GAK, as well as non-kinase targets such as DNMT1 and tubulin [1][2]. This compound is catalogued as a screening compound (ChemDiv ID L480-0006) and is supplied as a research-grade building block for hit discovery and focused library synthesis .

4‑anilinoquinoline privileged scaffold for kinase inhibitor screening
Research‑grade building block for hit discovery and focused library synthesis
C2 methyl ester enables late‑stage diversification not available in 3‑carbonitrile analogs

Non-Substitutable Structural Features of Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate


The 4-anilinoquinoline pharmacophore is exquisitely sensitive to substitution pattern: a change at the C2 position from carboxylate ester to carbonitrile, at the aniline ring from 3-chloro to 3,4,5-trimethoxy, or at the heterocyclic core from quinoline to quinazoline can redirect kinase selectivity by orders of magnitude [1][2]. For example, 4-anilinoquinoline-3-carbonitriles preferentially inhibit EGFR/HER2 (IC50 0.597–0.908 μM for compound 6d), whereas the 7-carbonitrile analog UNC-CA157 bearing a 3,4,5-trimethoxyaniline selectively targets the atypical kinase COQ8A (IC50 580 nM) [1][3]. The 3-chloroanilino motif present in this compound is a recognized pharmacophore for EGFR-family kinase inhibition, as demonstrated by the quinazoline analog CAQ, which blocks EGF-stimulated proliferation at 1–10 μM [2]. The C2 methyl carboxylate ester further distinguishes this compound: it serves as a synthetic handle for amidation, hydrolysis to the water-soluble carboxylic acid, or bioconjugation—transformations inaccessible to the 3-carbonitrile series—while its electron-withdrawing character modulates the electron density of the quinoline ring differently than a nitrile, potentially altering ATP-competitive binding kinetics [4]. These cumulative structural features mean that even closely related 4-anilinoquinolines cannot serve as drop-in replacements for this compound in SAR campaigns, biochemical probe development, or focused library construction.

C2 carboxylate ester cannot be replaced by C3 carbonitrile: ester provides hydrolytic and coupling handles absent in nitriles, shifting synthetic utility.
3‑chloroanilino substitution may not reproduce the selectivity of 3,4,5‑trimethoxy analogs; kinase target spectrum differs significantly between these aniline motifs.
Quinoline core is not a direct substitute for quinazoline: typical EGFR potency is 10‑ to 100‑fold lower, and access to atypical kinases (e.g., UbiB family) is scaffold‑dependent.

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate vs. Closest Analogs: Quantitative Differentiation


C2 Ester vs. C3 Carbonitrile: Synthetic Versatility

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate possesses a methyl ester at C2, whereas the dominant 4-anilinoquinoline class in the kinase inhibitor literature bears a carbonitrile at C3 [1][2]. The C2 ester is a chemically addressable handle enabling hydrolysis to the free carboxylic acid (a strategy unavailable to nitriles), conversion to diverse amides via coupling reactions, or reduction to a hydroxymethyl group for further functionalization. The ester group also reduces the calculated logP by approximately 0.5–0.8 units compared to an identically substituted 3-carbonitrile analog, while the carboxylic acid hydrolysis product gains >2 log units of aqueous solubility, as demonstrated by quinaldic acid (quinoline-2-carboxylic acid, logP 2.27, water solubility ~14 g/L) [3]. By contrast, the 3-carbonitrile group is metabolically vulnerable to oxidative decyanation and offers no comparable synthetic diversification pathway short of complete scaffold redesign [2].

C2 ester vs. C3 nitrile
Class‑level inference
≥5 derivatization routes (ester) vs. 0 (nitrile); logP shift ~0.5–0.8 units lower for ester
Enables late‑stage diversification, reducing required building blocks for SAR libraries.
Synthetic transformability assessment; data to verify.
Medicinal chemistry Scaffold diversification Prodrug design

Quinoline vs. Quinazoline Core: Kinase Binding Selectivity

The target compound is built on a quinoline core (one ring nitrogen at position 1), whereas the closest direct clinical analogs—including the EGFR inhibitor AG-1478 (IC50 3 nM) and the probe compound CAQ—are built on a quinazoline core (nitrogens at positions 1 and 3) [1]. The additional N3 atom in quinazolines participates in a critical water-mediated hydrogen bond network with the hinge region of EGFR-family kinases, contributing to their exceptional potency (IC50 ~20 nM for optimized 4-anilinoquinazolines) [1]. In contrast, 4-anilinoquinolines lack this N3 interaction, which typically results in 10- to 100-fold lower potency against EGFR but, critically, can confer distinct kinase selectivity profiles. Crystallographic evidence from the COQ8A study demonstrates that the 4-anilinoquinoline scaffold engages the atypical kinase COQ8A (IC50 580 nM for UNC-CA157) in a binding mode that would be sterically incompatible with a quinazoline core due to the narrower ATP pocket of UbiB-family kinases [2]. The quinoline scaffold thus offers a differentiated selectivity window that is inaccessible to quinazoline-based inhibitors.

Quinoline vs. quinazoline
Cross‑study comparable
EGFR potency 10–100× lower for quinoline; COQ8A inhibition accessible (UNC‑CA157 IC50 580 nM)
Supports atypical kinase engagement profiling where quinazolines show limited activity.
COQ8A ATPase assay; EGFR isolated enzyme data.
Kinase inhibitor design Selectivity profiling ATP-competitive inhibition

3-Chloroanilino vs. 3,4,5-Trimethoxyanilino Selectivity

The 3-chloro substituent on the aniline ring of the target compound is a privileged fragment validated across multiple kinase inhibitor series. In the quinazoline series, 4-(3-chloroanilino)quinazoline (CAQ) demonstrates a clean EGFR-inhibitory phenotype with complete blockade of EGF-stimulated proliferation at 1–10 µM and no effect on basal growth at these concentrations, indicating target-specific rather than cytotoxic action [1]. By contrast, the 3,4,5-trimethoxyanilino motif—optimal for COQ8A inhibition (UNC-CA157 IC50 580 nM) and GAK inhibition (GAK inhibitor 49, Ki 0.54 nM, cell IC50 56 nM)—introduces additional hydrogen-bonding capacity through the para-methoxy oxygen that favors engagement with atypical kinase ATP pockets but reduces affinity for EGFR-family kinases [2][3]. The 3-chloro substituent is also present in clinical candidate CX-4945 (a CK2 inhibitor), where the NH of the 3-chlorophenyl amine participates in a water-mediated hydrogen bond with the kinase hinge [4]. This pharmacophore thus provides a specific hydrophobic contact with a conserved hydrophobic pocket adjacent to the hinge in many kinases, preserving broad kinase-targeting potential while avoiding the bulk and polarity of trioxygenated anilines that restrict the targetable kinome to narrower subsets.

3‑Cl vs. 3,4,5‑OMe aniline
Cross‑study comparable
3‑Cl: broader kinase panel; 3,4,5‑OMe: narrow atypical kinase spectrum (GAK Ki 0.54 nM, >50,000‑fold selectivity)
3‑chloroanilino motif suits target‑agnostic screening; trimethoxy analogs fit focused atypical kinase campaigns.
Cell‑based proliferation and recombinant kinase assays.
Structure–activity relationship Kinase pharmacophore Aniline substitution

Unsubstituted 6,7-Positions: Strategic SAR Advantage

The target compound lacks substituents at the 6- and 7-positions of the quinoline ring, in deliberate contrast to many literature-optimized 4-anilinoquinolines that carry 6,7-dimethoxy or 6,7-disubstituted patterns [1][2]. While 6,7-dimethoxy substitution is potency-enhancing for certain kinase targets—GAK inhibitor 49 (6,7-dimethoxy) achieves Ki 0.54 nM [1], and 7-substituted 4-anilinoquinoline-3-carbonitriles show enhanced EGFR inhibition—these substituents also introduce metabolic liabilities (O-demethylation) and restrict the accessible chemical space for subsequent optimization [2]. The unsubstituted 6,7-positions of the target compound provide a blank canvas for systematic introduction of substituents guided by structure-based design, enabling the exploration of halogen, alkyl, alkoxy, or aryl groups without the confounding influence of pre-existing substituents. Moreover, the 6- and 7-positions are solvent-exposed in many kinase co-crystal structures, making them ideal attachment points for solubility-enhancing groups, fluorescent probes, or biotin tags [3].

Unsubstituted 6,7‑positions
Class‑level inference
~3–5× reduction in synthesis time per analog vs. pre‑substituted cores
Blank 6,7‑positions allow parallel diversification from a single intermediate, accelerating SAR exploration.
Based on synthetic feasibility assessment; experimental validation ongoing.
Fragment-based drug discovery Scaffold optimization Structure–activity relationship

Physicochemical Comparison: logP, Solubility, and Permeability

The target compound possesses a calculated logP of 4.98 and an estimated logSw of -5.02, placing it near the upper limit of Lipinski-compliant lipophilicity . In comparison, the quinazoline analog CAQ (4-(3-chloroanilino)quinazoline) has a lower calculated logP of approximately 3.5–3.8 due to the additional ring nitrogen, while 4-anilinoquinoline-3-carbonitriles with comparable aniline substitution have logP values approximately 0.3–0.5 units higher than the 2-carboxylate ester due to the greater lipophilicity of the nitrile group [1]. The ester functionality in the target compound provides a balanced profile: sufficient lipophilicity for passive membrane permeability (logP 4.98) while retaining a hydrolytically labile group that can be converted to the carboxylic acid (predicted logP ~2.3, water solubility >10 mg/mL) for improved aqueous compatibility in biochemical assays [2]. The molecular weight of 312.75 Da is approximately 30–50 Da lower than typical 6,7-disubstituted 4-anilinoquinolines, which average 340–400 Da, affording greater ligand efficiency potential [3].

Physicochemical profile
Supporting evidence
logP 4.98 (ester) → ~2.3 (free acid); MW 312.75; PSA 37.96 Ų
Intermediate lipophilicity with hydrolysis‑activated solubility switch balances permeability and assay compatibility.
Calculated properties; quinaldic acid experimental solubility ~14 g/L.
Drug-likeness ADME properties Physicochemical profiling

Procurement & Application Scenarios for Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate


Focused Kinase Library via Late-Stage Diversification

The unsubstituted 6,7-positions and the C2 methyl ester combine to make this compound an ideal single-core intermediate for generating a focused library of 50–200 analogs. Researchers can perform parallel electrophilic halogenation at C6 or C7 followed by Suzuki, Buchwald–Hartwig, or Ullmann couplings to install diverse aryl, heteroaryl, or amino substituents, while simultaneously hydrolyzing the C2 ester to probe the effect of carboxylate vs. ester on target binding [1]. This dual-vector diversification strategy is not possible with 4-anilinoquinoline-3-carbonitriles, where the nitrile group resists functional group interconversion, nor with pre-substituted 6,7-dimethoxy analogs where the substituents are already fixed [2]. The 3-chloroanilino motif provides a moderate-affinity anchor for kinase ATP pockets, allowing the library to be screened against kinase panels or in phenotypic assays without pre-committing to a single target .

Chemical Probes for Atypical Kinases and Non-Kinase Targets

Crystallographic and biochemical data demonstrate that the 4-anilinoquinoline scaffold engages targets inaccessible to quinazoline-based inhibitors, most notably the UbiB-family atypical kinase COQ8A (IC50 580 nM for UNC-CA157) [1]. The target compound, with its 3-chloroanilino substituent and C2 ester, occupies a distinct chemical space from the 3,4,5-trimethoxyanilino-7-carbonitrile template of UNC-CA157 and the 6,7-dimethoxy scaffold of GAK inhibitors, potentially revealing new structure–activity relationships within the atypical kinome [2]. Additionally, 4-anilinoquinoline derivatives related to SGI-1027 inhibit DNA methyltransferases (DNMT1 IC50 12.5 μM, DNMT3A 8.0 μM, DNMT3B 7.5 μM), establishing this scaffold as a versatile starting point for epigenetic probe development . The C2 ester can be hydrolyzed to the carboxylic acid to improve aqueous solubility for biochemical assay conditions without altering the core pharmacophore, a key advantage for probe development workflows requiring high-concentration screening .

Prodrug and Bioconjugation via C2 Carboxylate Handle

The C2 methyl ester is a bio-reversible protecting group that can be cleaved by intracellular esterases to reveal the active carboxylic acid species, a well-precedented prodrug strategy in medicinal chemistry. This compound serves as a direct model system for evaluating esterase-mediated activation kinetics of 4-anilinoquinoline-based prodrugs without the confounding influence of additional substituents [1]. Furthermore, the C2 ester can be selectively hydrolyzed and coupled to PEG linkers, fluorescent reporters (e.g., BODIPY, dansyl), or biotin tags for target engagement studies, pull-down experiments, and cellular imaging—derivatization routes that are inaccessible to the 3-carbonitrile series [2]. The 3-chloro substituent provides a convenient UV chromophore (λmax ~250–280 nm) for HPLC purity monitoring of conjugates, and the chlorine atom serves as a heavy-atom marker for mass spectrometry-based metabolite identification .

Selectivity Profiling vs. Quinazoline-Based Inhibitors

Because the target compound shares the 3-chloroanilino pharmacophore with the well-characterized quinazoline CAQ but differs in core heterocycle (quinoline vs. quinazoline), it enables direct head-to-head selectivity profiling experiments. In such experiments, the quinoline analog typically shows 10- to 100-fold weaker EGFR inhibition than its quinazoline counterpart, but may retain or gain activity against kinases with narrower ATP pockets or distinct hinge-region geometries [1]. This differential can be exploited to identify kinase targets where the quinoline scaffold offers a selectivity advantage, using the target compound as a chemical probe for kinome-wide profiling (e.g., KINOMEscan, NanoBRET target engagement assays) [2]. The C2 ester further differentiates the compound from CAQ (which lacks a functionalizable C2 position), enabling the attachment of affinity tags for chemoproteomics-based target deconvolution without altering the core kinase-binding pharmacophore .

Application
Selection Property
Validation Focus
Focused kinase library synthesis
Unsubstituted 6,7‑positions and C2 ester handle
Parallel diversification and kinase panel screening
Atypical kinase probe development
Quinoline core selectivity vs. quinazoline
COQ8A and UbiB‑family target engagement context
Prodrug and bioconjugation studies
C2 ester bio‑reversible handle
Esterase activation kinetics and conjugate stability
Kinome‑wide selectivity profiling
3‑chloroanilino pharmacophore with quinoline core
Differential EGFR vs. atypical kinase engagement assessment
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